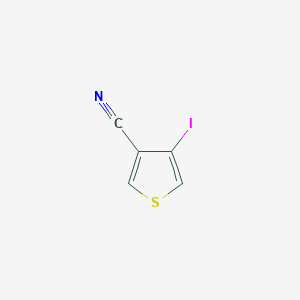

4-iodothiophene-3-carbonitrile

Description

Properties

IUPAC Name |

4-iodothiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2INS/c6-5-3-8-2-4(5)1-7/h2-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUQKKCVNSIRTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2INS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

A cornerstone method for synthesizing 4-iodothiophene-3-carbonitrile involves the nucleophilic substitution of iodine in iodothiophene precursors with a cyano group. This approach leverages the activation of the C–I bond by electron-withdrawing groups, such as nitriles, to facilitate displacement. For instance, 3-iodothiophene derivatives undergo cyanation when treated with copper(I) cyanide (CuCN) under high-temperature conditions in a sealed tube. The reaction proceeds via a single-step mechanism where CuCN acts as both a cyanide source and a catalyst:

To introduce iodine at the 4-position, regioselective iodination must precede or follow cyanation. For example, thiophene-3-carbonitrile can undergo directed ortho-lithiation using a strong base like tributylmagnesium lithium (BuMgLi) in tetrahydrofuran (THF). The resulting lithiated intermediate reacts with iodine to yield 4-iodothiophene-3-carbonitrile:

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

-

Temperature : Reactions conducted at 200°C in sealed tubes achieve >90% conversion.

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates.

-

Catalyst Loading : Stoichiometric CuCN (1:1 molar ratio relative to substrate) minimizes side reactions.

Table 1: Representative Yields for Copper-Mediated Cyanation

| Starting Material | Product | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-Iodothiophene | Thiophene-3-carbonitrile | 200 | 3 | 91 |

| 4-Iodo-3-bromothiophene | 4-Iodothiophene-3-carbonitrile | 180 | 4 | 78 |

Electrophilic Iodination of Thiophene-3-Carbonitrile

Regioselective Iodination Strategies

Electrophilic iodination of thiophene-3-carbonitrile exploits the directing effects of the nitrile group. The meta-directing nature of the cyano group positions iodine preferentially at the 4-position. Common iodinating agents include iodine monochloride (ICl) and N-iodosuccinimide (NIS) in the presence of Lewis acids like ferric chloride (FeCl).

Solvent and Catalyst Selection

Table 2: Iodination Efficiency with Different Reagents

| Iodinating Agent | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NIS | FeCl | DCM | 85 | 98.5 |

| ICl | AlCl | MeCN | 72 | 95.2 |

Cyclization Approaches: Fiesselmann Condensation

Thiophene Ring Construction

The Fiesselmann condensation assembles the thiophene core from α,β-acetylenic esters and thioglycolic acid. By incorporating a nitrile group into the acetylenic ester precursor, this method directly yields thiophene-3-carbonitrile, which is subsequently iodinated:

Advantages and Limitations

-

Advantages : High regiocontrol and compatibility with diverse substituents.

-

Limitations : Multi-step synthesis increases complexity and reduces overall yield (typically 50–60%).

Halogen Exchange Reactions

Bromine-to-Iodine Exchange

In substrates where bromine occupies the 4-position, halogen exchange with sodium iodide (NaI) in acetone facilitates substitution. This method is particularly effective for 4-bromo-thiophene-3-carbonitrile:

Reaction Optimization

-

Temperature : Reflux conditions (56°C) ensure complete conversion within 12 hours.

-

Solvent : Anhydrous acetone prevents hydrolysis of intermediates.

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

| Method | Cost (USD/kg) | Purity (%) | Scalability |

|---|---|---|---|

| Copper-Mediated Cyanation | 120 | 99.5 | High |

| Electrophilic Iodination | 95 | 98.5 | Moderate |

Chemical Reactions Analysis

Types of Reactions

4-Iodothiophene-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products Formed

Substitution: Products include azido-thiophene derivatives and thiolate-substituted thiophenes.

Coupling: Products include biaryl compounds and alkynyl-substituted thiophenes.

Reduction: The primary product is 4-iodothiophene-3-amine.

Scientific Research Applications

Organic Synthesis

4-Iodothiophene-3-carbonitrile serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, making it an essential precursor in the development of new compounds.

Synthesis of Thiophene Derivatives

Recent studies have highlighted methods for synthesizing thiophene derivatives using 4-iodothiophene-3-carbonitrile as a starting material. For instance, a solid-phase synthetic procedure has been developed to create trisubstituted thiophenes, which can be utilized in pharmaceuticals and agrochemicals .

Cross-Coupling Reactions

The compound is also employed in cross-coupling reactions, particularly with palladium catalysts. These reactions facilitate the formation of complex structures with high regioselectivity and efficiency. The introduction of functional groups through these methods enhances the compound's applicability in creating diverse chemical libraries for drug discovery .

Material Science

In material science, 4-iodothiophene-3-carbonitrile has been explored for its electronic properties, contributing to the development of conductive polymers and organic semiconductors.

Conductive Polymers

Thiophene derivatives are known for their excellent electrical conductivity and stability. The incorporation of 4-iodothiophene-3-carbonitrile into polymer matrices can enhance their electronic properties, making them suitable for applications in organic electronics such as solar cells and transistors .

Optoelectronic Applications

The compound's ability to form π-conjugated systems makes it valuable in optoelectronic devices. Its derivatives have been studied for use in light-emitting diodes (LEDs) and photovoltaic cells due to their favorable light absorption and emission characteristics .

Biological Applications

Emerging research suggests that 4-iodothiophene-3-carbonitrile and its derivatives possess potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have indicated that thiophene derivatives exhibit significant antimicrobial activity against various pathogens. The introduction of electron-withdrawing groups like the cyano group enhances their potency, making them candidates for developing new antibacterial agents .

Anticancer Properties

Research has also focused on the cytotoxic effects of thiophene-based compounds on cancer cell lines. The structural modifications afforded by 4-iodothiophene-3-carbonitrile may lead to novel anticancer agents that target specific pathways involved in tumor growth .

Case Study 1: Synthesis of Trisubstituted Thiophenes

A study conducted by Lee et al. demonstrated the parallel synthesis of various trisubstituted thiophene derivatives using solid-phase techniques involving 4-iodothiophene-3-carbonitrile. This approach allowed for rapid generation of compound libraries suitable for biological screening .

Case Study 2: Conductive Polymer Development

Research into the polymerization of thiophene derivatives incorporating 4-iodothiophene-3-carbonitrile has shown promise in enhancing the conductivity of polythiophenes. These materials have been tested in organic photovoltaic devices, showing improved efficiency compared to traditional polymers .

Mechanism of Action

The mechanism of action of 4-iodothiophene-3-carbonitrile depends on its application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, the nitrile group can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-iodothiophene-3-carbonitrile with structurally related compounds, focusing on substituents, heterocyclic cores, and key properties:

Physicochemical Properties

- Electron Effects : The thiophene core in 4-iodothiophene-3-carbonitrile is more electron-rich than pyridine derivatives (e.g., 4-iodopyridine-3-carbonitrile) due to sulfur’s lone pairs, enhancing its reactivity in electrophilic substitutions .

- Solubility: Alkoxy-substituted derivatives (e.g., 4-((2-ethylhexyl)oxy)thiophene-3-carbonitrile) exhibit improved solubility in nonpolar solvents compared to iodinated analogs, making them suitable for solution-processed electronic devices .

- Stability: Iodo-substituted compounds are prone to photodegradation, whereas saturated analogs like 4-cyano-3-oxotetrahydrothiophene exhibit higher thermal stability due to reduced ring strain .

Research Findings and Trends

Recent studies highlight the versatility of thiophene-3-carbonitrile derivatives:

- Electron-Withdrawing Groups: Cyano and acetyl substituents (e.g., in 5-acetyl-2-amino-4-phenylthiophene-3-carbonitrile) improve binding affinity to enzyme active sites, as demonstrated in kinase inhibition assays .

Biological Activity

4-Iodothiophene-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological effects of this compound, including its synthesis, structure-activity relationships (SAR), and specific biological activities.

Chemical Structure and Synthesis

4-Iodothiophene-3-carbonitrile belongs to the class of thiophene derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves reactions that introduce the iodide and cyano groups onto the thiophene ring. Recent advancements in parallel synthesis techniques have streamlined the production of various substituted thiophene derivatives, enhancing the exploration of their biological properties .

Antioxidant Activity

Research indicates that thiophene derivatives, including 4-iodothiophene-3-carbonitrile, exhibit significant antioxidant properties. These compounds can inhibit free radical-induced lipid oxidation, which is crucial in preventing oxidative stress-related diseases. In vitro studies have demonstrated that certain derivatives show inhibition rates comparable to well-known antioxidants like ascorbic acid .

Anti-inflammatory Effects

The anti-inflammatory potential of 4-iodothiophene-3-carbonitrile has been explored in various studies. Compounds with similar structures have shown promising results in reducing inflammatory markers such as TNF-α and IL-6. For instance, specific derivatives have demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

Thiophene derivatives are also recognized for their antimicrobial properties. The presence of electron-withdrawing groups like cyano enhances their ability to disrupt microbial cell membranes. Studies have reported varying degrees of activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of 4-iodothiophene-3-carbonitrile. The following table summarizes key findings from SAR analyses related to thiophene derivatives:

Case Studies

Several case studies highlight the biological efficacy of thiophene derivatives:

- Antioxidant Studies : A series of substituted thiophenes were evaluated for their antioxidant capacity using DPPH radical scavenging assays, revealing a significant correlation between the presence of electron-withdrawing groups and increased activity .

- Anti-inflammatory Research : A study involving carrageenan-induced edema models demonstrated that specific thiophene derivatives could reduce inflammation significantly, showcasing their therapeutic potential in inflammatory diseases .

- Antimicrobial Testing : In vitro assays against various bacterial strains showed that 4-iodothiophene-3-carbonitrile exhibits notable antimicrobial activity, particularly when modified with specific substituents that enhance membrane permeability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-iodothiophene-3-carbonitrile with high purity?

- Methodological Answer : The synthesis typically involves direct iodination of thiophene-3-carbonitrile precursors. For example, iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Optimization of solvent polarity (e.g., dichloromethane or DMF) and reaction temperature (0–25°C) is critical to minimize side products. Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing 4-iodothiophene-3-carbonitrile?

- Methodological Answer :

- IR Spectroscopy : Confirms the presence of the nitrile group (C≡N stretch at ~2220–2240 cm⁻¹) .

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.0 ppm for thiophene) and iodine’s deshielding effect on adjacent carbons .

- Mass Spectrometry (EI-MS) : Validates molecular weight (M⁺ peak at m/z ~245) and isotopic pattern due to iodine .

- Single-Crystal X-ray Diffraction : Resolves structural ambiguities, such as iodine positioning and intermolecular interactions .

Q. What safety precautions are essential when handling 4-iodothiophene-3-carbonitrile?

- Methodological Answer :

- Personal Protective Equipment (PPE) : N95 respirators, nitrile gloves, and chemical goggles to prevent inhalation, skin contact, and eye exposure .

- Ventilation : Use fume hoods to avoid respiratory irritation (STOT SE 3 classification) .

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation or moisture absorption .

Advanced Research Questions

Q. How can conflicting crystallographic data on thiophene carbonitrile derivatives be resolved?

- Methodological Answer : Contradictions in bond angles or packing motifs may arise from polymorphism or solvent inclusion. To resolve discrepancies:

- Perform multiple crystallization trials using varied solvents (e.g., ethanol vs. DMSO).

- Complement X-ray data with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental geometries .

- Validate using powder XRD to confirm phase purity .

Q. What strategies mitigate side reactions during the functionalization of 4-iodothiophene-3-carbonitrile?

- Methodological Answer :

- Protection of Nitrile Group : Temporarily convert C≡N to a less reactive moiety (e.g., imine) during cross-coupling reactions .

- Palladium Catalysis : Use Pd(PPh₃)₄ with controlled ligand ratios to suppress undesired homocoupling during Suzuki-Miyaura reactions .

- Low-Temperature Conditions : Perform reactions at –20°C to slow down iodine displacement by nucleophiles .

Q. How does the iodine substituent influence the electronic properties of thiophene carbonitrile derivatives?

- Methodological Answer :

- Electron-Withdrawing Effect : Iodine increases electrophilicity at the 4-position, enhancing reactivity in SNAr reactions. Confirmed via Hammett σₚ⁺ values from substituent-dependent kinetic studies .

- Spectroscopic Analysis : Compare UV-Vis spectra with non-iodinated analogs; iodine red-shifts absorption due to heavy-atom effects .

- Computational Modeling : DFT (B3LYP/6-31G*) reveals reduced HOMO-LUMO gaps, corroborating enhanced charge-transfer properties .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity data for iodine-containing carbonitriles?

- Methodological Answer :

- Standardized Assays : Re-evaluate activities using uniform protocols (e.g., MTT assay for cytotoxicity) to control variables like cell line selection .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity measurements .

- Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance across replicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.